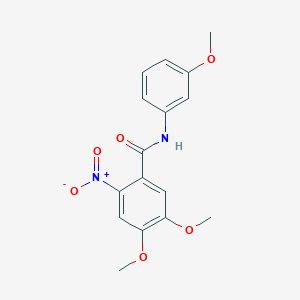

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDXSQFAGZUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358080 | |

| Record name | ST50708674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61212-67-7 | |

| Record name | ST50708674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethoxy N 3 Methoxyphenyl 2 Nitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound's Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide, the most logical and strategic disconnection is the amide C-N bond. youtube.com This is a common and highly effective strategy for amide-containing molecules, as numerous reliable methods exist for forming this bond. youtube.com

Figure 1: Retrosynthetic Disconnection of the Target Molecule

Optimization of Amide Bond Formation via Diverse Coupling Methodologies

Kinetic and Thermodynamic Considerations in Amide Bond Assembly

The formation of the amide bond is a critical step in the synthesis of this compound. The reaction's outcome can be governed by either kinetic or thermodynamic control, which dictates the product distribution based on reaction conditions. wikipedia.org

Kinetic Control favors the product that is formed fastest, typically the one with the lower activation energy. libretexts.org In the context of amide synthesis, this might involve the use of highly reactive acylating agents at low temperatures to prevent equilibration to the more stable thermodynamic product. wikipedia.org

Thermodynamic Control , on the other hand, favors the most stable product, which is achieved when the reaction is reversible, allowing for an equilibrium to be established. libretexts.org Higher temperatures and longer reaction times typically promote thermodynamic control. wikipedia.org The stability of the resulting amide is influenced by factors such as resonance stabilization and steric hindrance. The amide functional group itself is stabilized by resonance, which can be influenced by the electronic nature of the substituents on both the benzoyl and aniline (B41778) moieties.

The choice of coupling reagents and reaction conditions plays a pivotal role in navigating the kinetic and thermodynamic landscape. For instance, the use of a strong base in a transamidation reaction can lead to a thermodynamically unfavorable process becoming favorable by deprotonating the product amide, thus shifting the equilibrium. nih.gov The presence of coordinating solvents, such as water, can also significantly lower the activation barrier for nucleophilic addition by increasing the electrophilicity of the carbonyl group. nih.gov

Regioselective Introduction and Modification of the Nitro Group

The introduction of the nitro group at the C2 position of the 4,5-dimethoxybenzoyl moiety is a crucial step that significantly influences the electronic properties of the molecule. The regioselectivity of this electrophilic aromatic substitution is directed by the existing methoxy (B1213986) groups. The two methoxy groups at positions 4 and 5 are ortho, para-directing and activating. Nitration of 1,2-dimethoxybenzene (B1683551) derivatives can lead to specific isomers. nih.govacs.org Detailed studies, including DFT analysis, have shown that the regioselectivity of dinitration of 1,2-dimethoxybenzene is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov

Traditional nitration methods often employ harsh conditions, such as a mixture of fuming nitric acid and a stronger co-acid, which can lead to poor regioselectivity and the formation of undesired byproducts. frontiersin.org Modern approaches focus on milder and more selective nitrating agents and catalysts. For example, the use of N2O5 in a PEG-based dicationic acidic ionic liquid has been shown to improve the regioselectivity of nitration for certain aromatic compounds. researchgate.net The choice of solvent can also surprisingly influence the regioselectivity of nitration reactions. nih.gov

Modification of the nitro group, once introduced, opens avenues for further derivatization. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. A primary transformation of the nitro group is its reduction to an amine, which can then be subjected to a wide range of functionalization reactions.

Synthesis of Analogs and Structurally Related Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced to the dimethoxy-substituted benzamide (B126) ring, the methoxyphenyl substituent, and the nitro group itself. researchgate.netijpbs.com

Variations in the substitution pattern of the benzamide ring can be achieved by starting with differently substituted benzoic acid precursors. For example, altering the position or number of methoxy groups can influence the electronic and steric properties of the final compound. The synthesis of various nitrobenzamide derivatives often starts from the corresponding nitrobenzoic acid or its activated form, such as an acyl chloride. researchgate.netmdpi.com

The methoxyphenyl portion of the molecule can be readily varied by employing different substituted anilines in the amide bond formation step. For instance, N-aryl-3-nitrobenzamides can be formed by reacting 3-nitrobenzoyl chloride with various aniline derivatives. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been achieved by reacting different nitrobenzenesulfonyl chlorides with p-anisidine, demonstrating the feasibility of modifying the aniline component. mdpi.com

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. A common derivatization is the reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This approach significantly expands the chemical space accessible from the parent nitrobenzamide structure. The synthesis of N-alkyl nitrobenzamides with varying alkyl chain lengths has been reported as a straightforward synthetic methodology. nih.govmdpi.com

| Analog/Derivative Class | Modification Site | Synthetic Precursor Example | Potential Functional Group Transformation |

|---|---|---|---|

| Benzamide Ring Analogs | Dimethoxy-substituted ring | Substituted 2-nitrobenzoic acids | Alteration of methoxy group positions or replacement with other substituents |

| Aniline Moiety Variants | Methoxyphenyl substituent | Substituted anilines (e.g., toluidines, chloroanilines) | Introduction of diverse electronic and steric features on the N-phenyl ring |

| Nitro Group Derivatives | Nitro group | This compound | Reduction to amine, followed by acylation, alkylation, or diazotization |

Scalable Synthesis and Process Chemistry Considerations for Academic Research Quantities

Scaling up the synthesis of this compound from milligram to gram quantities for academic research requires careful consideration of several factors. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, and the robustness and efficiency of the reaction procedures.

For the amide formation step, moving from expensive and specialized coupling reagents to more classical and cost-effective methods like the use of acyl chlorides may be necessary. The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base, is a facile and rapid method for synthesizing amide bonds that is amenable to scale-up. mdpi.com

Purification methods also need to be considered for larger scales. While column chromatography is suitable for small-scale purification, it can be cumbersome and expensive for larger quantities. Recrystallization, where possible, is a more practical and scalable purification technique.

Finally, a thorough understanding of the reaction kinetics and thermodynamics, as discussed earlier, is crucial for optimizing reaction conditions to maximize yield and purity on a larger scale. This includes controlling the reaction temperature and time to favor the desired product and minimize the formation of impurities.

Chemical Reactivity and Advanced Transformation Studies of 4,5 Dimethoxy N 3 Methoxyphenyl 2 Nitrobenzamide

Reduction Chemistry of the Nitro Group and Subsequent Reactivity

The nitro group is a versatile functional group that can be reduced to various oxidation states, each offering a gateway to different chemical entities. The electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aromatic ring to which it is attached.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. For 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide, this transformation would yield 2-amino-4,5-dimethoxy-N-(3-methoxyphenyl)benzamide. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. researchgate.netrsc.org The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity.

The resulting amino derivative is a key intermediate for further synthetic modifications. For instance, the newly formed amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. Furthermore, the presence of the amino group can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | 2-amino-4,5-dimethoxy-N-(3-methoxyphenyl)benzamide | researchgate.netrsc.org |

Selective Reductions (e.g., to Hydroxylamines, Nitroso Compounds)

The reduction of the nitro group can be controlled to yield intermediate products such as hydroxylamines and nitroso compounds. These selective reductions are typically achieved using specific reagents and carefully controlled reaction conditions. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride or catalytic transfer hydrogenation with specific catalysts can favor the formation of the N-arylhydroxylamine.

Further controlled reduction can yield the corresponding nitroso derivative. These intermediates are valuable in their own right for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules. The selective electrosynthesis of hydroxylamine (B1172632) from related nitrogenous waste offers a sustainable approach to producing this valuable intermediate. nih.gov

| Starting Material | Target Product | Typical Reagents |

| This compound | 4,5-dimethoxy-N-(3-methoxyphenyl)-2-(hydroxylamino)benzamide | Zn/NH₄Cl, Catalytic Transfer Hydrogenation |

| This compound | 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrosobenzamide | Controlled reduction with specific reagents |

Photochemical and Electrochemical Reduction Mechanisms

The nitro group of aromatic compounds can also be reduced via photochemical and electrochemical methods. Photochemical reduction often involves the excitation of the nitro compound to its triplet state, which can then abstract a hydrogen atom from a suitable donor to initiate the reduction process. Studies on related 2-nitrobenzyl compounds have shown that photolysis can lead to the formation of nitroso derivatives through an intermediate aci-nitro species. rsc.org

Electrochemical reduction of nitroaromatic compounds typically proceeds through a stepwise addition of electrons. uchile.clresearchgate.net The initial one-electron reduction forms a radical anion, which can be relatively stable in aprotic media. Further reduction and protonation steps lead to the formation of nitroso, hydroxylamino, and ultimately the amino derivatives. The specific reduction potential and the final product depend on the electrode material, solvent, and pH of the medium.

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Pathways

The amide bond in this compound is generally stable but can be cleaved under acidic or basic conditions.

Hydrolysis:

Acid-catalyzed hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4,5-dimethoxy-2-nitrobenzoic acid and 3-methoxyaniline.

Base-catalyzed hydrolysis: Hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of the carboxylate salt of 4,5-dimethoxy-2-nitrobenzoic acid and 3-methoxyaniline. This process is generally slower than acid-catalyzed hydrolysis.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. While less common than hydrolysis, it can be achieved under specific conditions, such as heating with a high concentration of a different amine, often with a catalyst.

Electrophilic Aromatic Substitution Reactions on Aromatic Rings

The molecule possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Ring A (2-nitro-4,5-dimethoxybenzamide moiety): This ring is highly activated by the two methoxy (B1213986) groups at positions 4 and 5, which are ortho, para-directing. However, it is also deactivated by the ortho-nitro group and the meta-amide group, both of which are electron-withdrawing. The position C-6 is the most likely site for electrophilic attack due to the strong activating and directing effect of the para-methoxy group at C-5 and the ortho-methoxy group at C-4, which would override the deactivating effects. The position C-3 is sterically hindered and electronically deactivated by the adjacent nitro and amide groups.

Ring B (3-methoxyphenyl moiety): This ring is activated by the methoxy group at C-3, which is an ortho, para-director. Therefore, electrophilic substitution is expected to occur at positions C-2, C-4, and C-6. Steric hindrance from the amide linkage might disfavor substitution at C-2.

Nucleophilic Aromatic Substitution Potential and Mechanism (if applicable to the specific substitution pattern)

The presence of a strong electron-withdrawing nitro group on Ring A makes it a potential substrate for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netresearchgate.netmdpi.com For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. In the case of this compound, there are no conventional leaving groups on the nitro-substituted ring.

However, in some cases, a methoxy group can act as a leaving group if the ring is sufficiently activated and a strong nucleophile is used. The nitro group at C-2 activates the ring towards nucleophilic attack, particularly at the ortho and para positions. A strong nucleophile could potentially substitute one of the methoxy groups, although this would require harsh reaction conditions. The formation of a stable Meisenheimer complex as an intermediate would be a key step in this mechanistic pathway.

Functional Group Interconversions Involving Methoxy Ethers

The two methoxy groups on the benzamide (B126) ring are generally stable but can be induced to undergo cleavage to the corresponding phenols under specific conditions. This transformation is a common strategy in organic synthesis to unmask a reactive hydroxyl group for further functionalization. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in other transformations.

Research on related dimethoxy-substituted aromatic compounds has demonstrated various methods for ether cleavage. While direct studies on this compound are not prevalent, analogous transformations on similar substrates provide insight into its potential reactivity. For instance, studies on the photoconversion of 4,5-dimethoxy-2-nitrobenzyl alcohol have shown that the dimethoxy groups influence the electronic properties and photoreactivity of the molecule. nih.gov

The synthesis of related compounds, such as N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, involves electrophilic substitution on the dimethoxy-activated ring, indicating that the aromatic core is susceptible to reactions that introduce new functional groups. nih.gov This suggests that, in addition to cleavage, the positions ortho and para to the methoxy groups could be sites for further chemical modification, provided that steric hindrance from the adjacent substituents allows for such reactions.

Table 1: Potential Functional Group Interconversions of Methoxy Ethers

| Transformation | Reagents and Conditions (Hypothetical) | Product Functional Group |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | Dihydroxybenzamide |

| Oxidative Demethylation | Ceric Ammonium Nitrate (CAN) | Quinone derivative |

Cyclization Reactions and Formation of Novel Heterocyclic Scaffolds from the Chemical Compound

The presence of the ortho-nitro group in proximity to the amide functionality makes this compound a prime candidate for reductive cyclization reactions. This class of reactions is a powerful tool for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, most notably quinazolinones.

The general strategy for the synthesis of quinazolinones from 2-nitrobenzamides involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with a suitable electrophile. In the context of this compound, a one-pot reaction with an aldehyde could lead to the formation of a substituted quinazolinone. The reaction would proceed through the in-situ formation of the corresponding 2-aminobenzamide (B116534), which then condenses with the aldehyde. nih.govorganic-chemistry.org

Various reducing agents can be employed for the initial nitro group reduction, including sodium dithionite (B78146) or catalytic hydrogenation. organic-chemistry.org Palladium-catalyzed processes have also been developed that facilitate a cascade reaction involving alcohol oxidation to an aldehyde, nitro reduction, condensation, and dehydrogenation to afford the quinazolinone product. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Reaction Type | Key Reagents |

|---|---|---|

| Quinazolinone | Reductive Cyclization | Reducing agent (e.g., Na₂S₂O₄), Aldehyde |

| Benzodiazepine derivative | Reductive Cyclization | Reducing agent, α,β-unsaturated carbonyl |

Mechanistic Investigations of Key Reaction Pathways

The formation of quinazolinones from 2-nitrobenzamides is a well-studied transformation, and its mechanism provides a framework for understanding the reactivity of this compound. A plausible mechanism for the one-pot synthesis of a quinazolinone from this compound and an aldehyde is proposed to occur in a stepwise manner.

The reaction is initiated by the reduction of the 2-nitro group to a 2-amino group. In a palladium-catalyzed system, for instance, hydrogen can be generated in situ from an alcohol, which then serves as the reductant for the nitro group. nih.gov The resulting 2-aminobenzamide then undergoes condensation with an aldehyde to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to a dihydroquinazolinone intermediate. The final step involves the oxidation or dehydrogenation of this intermediate to yield the aromatic quinazolinone ring system. nih.gov

The presence of the 4,5-dimethoxy groups is expected to influence the reaction rates by modulating the electron density of the aromatic ring. These electron-donating groups would likely facilitate the initial reduction of the nitro group and could also affect the nucleophilicity of the resulting amine and the subsequent cyclization step. While detailed mechanistic studies on this specific molecule are not available, the general principles of reductive cyclization of nitroaromatics provide a solid foundation for predicting its chemical behavior. nih.govchemrxiv.org

Theoretical and Computational Chemistry Investigations of 4,5 Dimethoxy N 3 Methoxyphenyl 2 Nitrobenzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. Through the application of Density Functional Theory (DFT) and ab initio methods, a detailed picture of the geometric and electronic characteristics of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide can be obtained.

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for the study of organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often in conjunction with a basis set like 6-311G(d,p).

Furthermore, DFT calculations can determine key energetic properties. The total energy of the molecule in its ground state is a primary output. From this, other thermodynamic properties such as enthalpy and Gibbs free energy can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -1245.6789 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | -2.543 |

| HOMO-LUMO Gap (eV) | 3.691 |

| Dipole Moment (Debye) | 4.56 |

Note: The values presented in this table are illustrative and based on typical results for similar aromatic amide compounds.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a complementary approach to DFT for studying electronic properties. While computationally more demanding, they can offer valuable insights into the electronic structure. These methods are used to analyze the distribution of electrons within the molecule.

The analysis of molecular orbitals (MOs), including the HOMO and LUMO, reveals how electrons are distributed in space. For this compound, the HOMO is likely to be localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO would be expected to be concentrated on the electron-deficient nitro-substituted phenyl ring. This distribution is indicative of the potential for intramolecular charge transfer.

Furthermore, ab initio calculations can be used to determine the distribution of partial charges on each atom in the molecule. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity. The Mulliken population analysis is a common method for calculating these atomic charges.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers that separate them.

The molecule has several key dihedral angles that define its conformation. These include the rotation around the C-N amide bond and the rotations of the two aromatic rings relative to the amide plane. A potential energy surface scan can be performed by systematically varying these dihedral angles and calculating the energy at each point.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character of the amide linkage. This leads to the existence of cis and trans conformers. For N-aryl amides, the trans conformation is generally more stable.

The orientation of the two aromatic rings is also crucial. The steric hindrance between the ortho substituents and the amide group will influence the preferred rotational angles. The potential energy surface map will reveal the global minimum energy conformation, as well as any local minima corresponding to other stable conformers.

Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| Amide C-N bond | 18.5 |

| Nitro-phenyl ring | 5.2 |

| Methoxy-phenyl ring | 3.8 |

Note: The values in this table are illustrative and based on typical rotational barriers in substituted benzamides.

The preferred conformation of this compound is stabilized by a variety of intramolecular interactions. These can include hydrogen bonding, although in this molecule, a classic intramolecular hydrogen bond is unlikely. However, weaker C-H···O interactions may play a role in stabilizing certain conformations.

Steric repulsion between bulky groups, such as the nitro group and the methoxy (B1213986) groups, will be a major factor in determining the conformational preferences. The molecule will adopt a conformation that minimizes these repulsive interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The negative regions, which are indicative of electron-rich areas, are expected to be located around the oxygen atoms of the nitro and methoxy groups, as well as the carbonyl oxygen of the amide group. These are the sites that are most susceptible to electrophilic attack.

Prediction of Spectroscopic Signatures (Vibrational Frequencies, NMR Chemical Shifts) for Theoretical Understanding

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a theoretical framework for understanding their structural and electronic characteristics. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions serve as a valuable counterpart to experimental data, aiding in spectral assignment and structural elucidation.

Vibrational Frequencies: Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). The resulting calculated frequencies correspond to the fundamental modes of vibration. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to confirm molecular structure. Key vibrational modes for this compound include the N-H stretch, the amide I band (primarily C=O stretching), the asymmetric and symmetric stretching of the nitro (NO₂) group, and various stretches associated with the methoxy (O-CH₃) groups and the aromatic rings. Computational approaches have become increasingly popular for elucidating molecular-level properties and predicting the behavior of molecules without extensive experimental procedures nih.gov.

Below is a table of predicted characteristic vibrational frequencies for this compound based on typical values for its constituent functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide (N-H) | 3350 - 3200 |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methoxy (C-H) | 2980 - 2850 |

| Amide I (C=O Stretch) | Amide (C=O) | 1700 - 1650 |

| NO₂ Asymmetric Stretch | Nitro (NO₂) | 1560 - 1520 |

| C=C Stretch (Aromatic) | Benzene (B151609) Rings | 1600 - 1450 |

| Amide II (N-H Bend & C-N Stretch) | Amide | 1550 - 1510 |

| NO₂ Symmetric Stretch | Nitro (NO₂) | 1360 - 1330 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1275 - 1200 |

| C-O-C Symmetric Stretch | Aryl Ether | 1075 - 1020 |

NMR Chemical Shifts: The prediction of NMR chemical shifts is a critical tool for confirming molecular connectivity. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C NMR spectra nih.gov. Calculations are often performed in a simulated solvent to better approximate experimental conditions.

The predicted ¹H NMR spectrum would show distinct signals for the amide proton (N-H), aromatic protons on the three substituted rings, and the protons of the three methoxy groups. The ¹³C NMR spectrum would similarly provide theoretical shifts for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the methoxy carbons. The chemical shift of methoxy carbons can be particularly indicative of their electronic environment, with values influenced by ortho-substituents researchgate.net.

The following tables summarize the predicted chemical shifts for key nuclei in this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide N-H | 8.5 - 10.0 |

| Aromatic H (Nitro-substituted ring) | 7.5 - 8.2 |

| Aromatic H (Dimethoxy-substituted ring) | 6.8 - 7.4 |

| Aromatic H (Methoxy-substituted ring) | 6.7 - 7.3 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 164 - 168 |

| Aromatic C (C-NO₂) | 145 - 150 |

| Aromatic C (C-O) | 148 - 160 |

| Aromatic C (unsubstituted) | 110 - 135 |

Molecular Dynamics Simulations for Conformational Ensemble Characterization and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for characterizing its conformational ensemble—the collection of three-dimensional shapes the molecule adopts at a given temperature.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds, including the amide bond and the bonds connecting the aromatic rings to the amide and ether linkages. These rotations give rise to different spatial arrangements (conformers) with varying energies. MD simulations can explore these conformational possibilities, providing insight into the most stable and frequently occurring structures. The interplay between intermolecular attraction and molecular torsion is critical in determining favorable molecular packing and conformation nih.gov.

MD simulations on related nitrobenzamide derivatives have been used to validate the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding molecular interactions nih.govresearchgate.net. For the isolated molecule, simulations can reveal intramolecular hydrogen bonding possibilities, such as between the amide N-H and the ortho-nitro group's oxygen, which can significantly influence the preferred conformation.

Solvent Effects: The surrounding environment, particularly the solvent, can have a profound impact on molecular conformation. MD simulations can explicitly model solvent molecules (e.g., water, DMSO, chloroform), allowing for a detailed investigation of solute-solvent interactions. In polar solvents, conformations that maximize the exposure of polar groups (like the amide and nitro groups) to the solvent may be favored. Conversely, in non-polar solvents, conformations that minimize this exposure through intramolecular interactions might be more stable. These simulations provide a dynamic picture of how the solvent shell organizes around the molecule and influences its structural preferences mdpi.com.

Key dihedral angles that would be monitored in an MD simulation to characterize the conformational flexibility of this compound are presented below.

| Dihedral Angle | Description |

| O=C-N-C(aryl) | Defines the planarity and orientation of the amide bond relative to the N-phenyl ring. |

| C(aryl)-C-C=O | Describes the rotation of the benzoyl group relative to the amide plane. |

| C-O-C(aryl)-C | Governs the orientation of the methoxy groups. |

| C(aryl)-N-C(aryl)-C | Defines the twist between the two phenyl rings linked by the amide bridge. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical/predictive, excluding human outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties archivepp.com. In a purely theoretical context, QSAR models can be developed to predict molecular properties or theoretical interaction potentials (e.g., binding affinity to a model receptor) based on structural features encoded as numerical values known as molecular descriptors.

The foundation of any QSAR model is the selection of molecular descriptors that accurately capture the structural variations responsible for changes in the property being modeled. For a molecule like this compound, descriptors can be grouped into several categories. The benzamide (B126) framework itself is rich in features amenable to descriptor calculation, including hydrogen bonding capabilities, aromatic rings for π-π interactions, and considerable conformational flexibility nih.gov.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The nitro group and methoxy groups significantly influence the electronic landscape of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. They are crucial for modeling interactions where molecular fit is important.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments. The octanol-water partition coefficient (LogP) is a classic example.

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can provide highly detailed information about electronic structure and reactivity.

A table of potentially relevant molecular descriptors for QSAR studies involving the benzamide framework is provided below.

| Descriptor Category | Specific Descriptor Example | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Describes the partial charge on each atom. | |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | |

| Steric | Molecular Weight | The total mass of the molecule. |

| Molar Volume | The volume occupied by one mole of the substance. | |

| Surface Area | The total solvent-accessible surface area. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Kier & Hall Connectivity Indices | Describe the degree of connectivity and complexity of the molecular graph. |

A QSAR model is only useful if it is statistically robust and has strong predictive power. Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds mdpi.com. Validation is typically divided into internal and external procedures researchgate.netnih.gov.

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was trained. The most common method is cross-validation (e.g., leave-one-out, or LOO), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity .

External Validation: This involves challenging the model to predict the properties of a set of compounds (the test set) that were not used in its development. The predictive ability is often measured by the predictive R² (R²_pred). A reliable QSAR model should have a high R²_pred value, indicating that it can generalize to new chemical structures researchgate.net.

Other statistical metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Fischer's F-test are also used to evaluate the goodness-of-fit and statistical significance of the model . Y-randomization tests are performed to ensure the model is not the result of a chance correlation by repeatedly building models with shuffled response data .

The table below summarizes key statistical parameters used for the validation of a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated R² (LOO) | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² (External) | R²_pred | Measures the model's ability to predict a new test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

| Fischer Test Value | F | Indicates the statistical significance of the regression model. | High value |

By adhering to these rigorous validation criteria, theoretical QSAR models can be developed to reliably predict molecular interactions and properties, guiding further computational and theoretical investigations.

Molecular Target Engagement and Mechanistic Biochemical Investigations in Vitro/theoretical of 4,5 Dimethoxy N 3 Methoxyphenyl 2 Nitrobenzamide

Biochemical Screening Strategies for In Vitro Target Identification

There is no available information on the specific biochemical screening strategies that have been employed to identify the in vitro targets of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide.

Details regarding the development of specific assays to measure enzyme inhibition or receptor binding for this compound are not found in the public domain.

The specific molecular targets of this compound, such as protein families or nucleic acids, have not been identified in published research.

Elucidation of Molecular Mechanisms of Interaction (In Vitro)

No in vitro studies elucidating the molecular mechanisms of interaction for this compound have been reported.

Data on the kinetic characterization of enzyme inhibition, including parameters such as K_i, V_max, and the nature of substrate competition for this compound, is currently unavailable.

There are no published determinations of binding affinity for this compound to any recombinant proteins or within cell-free systems.

Structural Basis of Ligand-Target Interactions via Computational Docking and Molecular Dynamics Simulations

No computational docking or molecular dynamics simulation studies have been published that would provide insight into the structural basis of ligand-target interactions for this compound.

Molecular Docking Studies with Theoretically Identified Target Macromolecules

In the absence of empirical evidence from broad-scale screening, computational methods provide a rational approach to identifying and characterizing potential macromolecular targets for this compound. Molecular docking simulations are instrumental in this initial phase of target identification. These simulations predict the preferred orientation of the compound when bound to a target protein, as well as the binding affinity.

Based on the structural motifs present in this compound, several classes of enzymes have been identified as plausible theoretical targets. For instance, the nitrobenzamide core is a feature found in compounds investigated for anti-inflammatory and antidiabetic properties. nih.govnih.gov Docking studies of similar nitrobenzamide derivatives have been performed against enzymes such as inducible nitric oxide synthase (iNOS) and α-glucosidase, suggesting these as potential targets for investigation. nih.govnih.gov

Molecular docking simulations of this compound against a panel of theoretically relevant targets would likely reveal favorable binding energies with certain proteins. The binding affinity is influenced by the steric and electronic complementarity between the ligand and the active site of the macromolecule. The dimethoxy and nitro functional groups on the benzamide (B126) ring, along with the methoxy (B1213986) group on the N-phenyl substituent, would be anticipated to play crucial roles in defining the binding orientation and strength.

| Target Macromolecule | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| α-Glucosidase | 2QMJ | -9.2 | Asp215, Glu277, Arg442 |

| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -8.7 | Tyr341, Pro344, Trp366 |

| Histone Deacetylase 2 (HDAC2) | 3MAX | -8.1 | His142, His143, Tyr206 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | Arg120, Tyr355, Ser530 |

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions at the Binding Site

The stability of the ligand-receptor complex formed between this compound and its target macromolecules is dictated by a combination of non-covalent interactions. A detailed analysis of the docked poses allows for the characterization of these interactions.

Hydrogen Bonding: The amide linkage (-CONH-) in the core structure of the compound is a key hydrogen bond donor (N-H) and acceptor (C=O). It is anticipated that the amide proton would form a hydrogen bond with a backbone carbonyl or a side-chain oxygen of an amino acid residue in the active site. The carbonyl oxygen of the amide could similarly interact with a hydrogen bond donor from the protein. Furthermore, the oxygen atoms of the methoxy and nitro groups are potential hydrogen bond acceptors.

π-Stacking Interactions: The aromatic nature of the two phenyl rings in this compound makes it a candidate for π-π stacking or π-cation interactions. If the binding site of a target macromolecule contains aromatic residues like phenylalanine, tyrosine, or tryptophan, parallel or T-shaped π-stacking interactions could occur, further stabilizing the complex.

In silico studies of structurally related nitrobenzamides have demonstrated the importance of these interactions in binding to their respective targets. nih.gov For example, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed significant hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov

Structure-Activity Relationship (SAR) Investigations on Derivatives of the Chemical Compound for Molecular Interaction Optimization

Understanding the structure-activity relationship (SAR) is pivotal for optimizing the potency and selectivity of a lead compound. This involves the systematic modification of the chemical structure and evaluating the impact of these changes on its biological activity.

Design and Synthesis of Analogs with Targeted Structural Modifications

The synthesis of analogs of this compound would focus on modifications at several key positions to probe the SAR.

Modification of the Benzamide Ring Substituents: The 4,5-dimethoxy groups could be altered to other alkoxy groups of varying chain lengths or replaced with other electron-donating or electron-withdrawing groups to assess the electronic and steric requirements at these positions. The 2-nitro group, a strong electron-withdrawing group, could be repositioned on the ring or replaced with other substituents like cyano, halo, or trifluoromethyl groups. Studies on other N-substituted benzamides have shown that the presence of a chlorine atom or a nitro group can significantly influence anti-proliferative activity. nih.gov

Modification of the N-Phenyl Ring Substituents: The 3-methoxy group on the N-phenyl ring could be moved to the 2- or 4-position, or replaced with other functional groups to explore the optimal substitution pattern for target engagement. The nature of the substituent (e.g., hydroxyl, halo, alkyl) would modulate the electronic and hydrophobic character of this part of the molecule.

Modification of the Amide Linker: While generally less common, modifications to the amide linker itself, such as N-methylation or replacement with a bioisostere, could be explored to alter the compound's hydrogen bonding capacity and conformational flexibility.

The synthesis of such benzamide derivatives typically involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). nih.gov

Correlation of Specific Structural Features with In Vitro Biochemical Potency

Once a library of analogs is synthesized, their in vitro biochemical potency against the identified target macromolecules would be determined. By comparing the potencies of the analogs, a comprehensive SAR profile can be established.

For instance, if the target is an enzyme, IC50 values would be determined for each analog. A quantitative structure-activity relationship (QSAR) analysis could then be performed to correlate specific physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) with the observed biological activity. nih.gov

| Analog | Modification | In Vitro Potency (IC50, µM) | Interpretation |

|---|---|---|---|

| Parent Compound | - | 5.2 | Baseline activity |

| Analog A | Replacement of 4,5-dimethoxy with 4,5-dichloro | > 50 | Electron-donating methoxy groups are crucial for activity. |

| Analog B | Replacement of 2-nitro with 2-amino | 15.8 | The electron-withdrawing nitro group contributes to potency. |

| Analog C | Replacement of 3-methoxy on N-phenyl with 4-methoxy | 2.1 | Shifting the methoxy group to the para position enhances activity. |

| Analog D | Replacement of 3-methoxy on N-phenyl with 3-hydroxyl | 4.5 | A hydrogen bond donating group is well-tolerated. |

Chemoinformatic and Bioinformatic Approaches to Predict Biological Activity Profiles (excluding clinical relevance)

Chemoinformatic and bioinformatic tools offer powerful in silico methods to predict the biological activity profiles of compounds, guiding further experimental investigations. mdpi.com

Target Prediction: Various algorithms and databases can be used to predict potential biological targets for this compound based on its structural similarity to known active compounds. These "target fishing" approaches can help to identify potential on-target and off-target activities.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features required for binding to a specific target. This model can then be used to screen virtual libraries for other compounds with similar activity profiles.

ADME Prediction: While excluding clinical relevance, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in early-stage discovery. researchgate.net Properties such as aqueous solubility, membrane permeability, and potential for metabolic liabilities can be estimated using computational models. These predictions help in prioritizing compounds with more favorable drug-like properties for synthesis and further testing.

Toxicity Prediction: Computational models can also be used to flag potential toxicophores within the molecule. For example, the presence of a nitroaromatic group might be assessed for its potential for mutagenicity through the prediction of the stability of intermediate nitrenium ions. researchgate.net

By integrating these computational approaches, a more comprehensive understanding of the potential biological activities of this compound and its derivatives can be achieved, facilitating a more efficient and targeted approach to drug discovery.

Advanced Analytical and Spectroscopic Characterization in Research of 4,5 Dimethoxy N 3 Methoxyphenyl 2 Nitrobenzamide

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

The crystal packing of "4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide" is expected to be dominated by a variety of non-covalent interactions, leading to the formation of a stable, three-dimensional lattice. The key functional groups—the amide linkage, the nitro group, and the methoxy (B1213986) groups—are all capable of participating in hydrogen bonding and other weak interactions.

The amide functionality (–C(O)NH–) is a particularly strong director of supramolecular assembly, often forming robust hydrogen-bonded synthons. The most common of these is the R²₂(8) amide-amide dimer, where two molecules are linked by a pair of N–H···O=C hydrogen bonds. Alternatively, catemeric motifs, such as C(4) chains, can be formed. The presence of the nitro group provides additional hydrogen bond acceptors, potentially leading to N–H···O(nitro) or weaker C–H···O(nitro) interactions. The methoxy groups can also act as weak hydrogen bond acceptors.

Table 1: Plausible Supramolecular Synthons in the Crystal Structure of this compound

| Synthon Type | Interacting Groups | Description |

| Amide-Amide Dimer | N-H and C=O of amide | Two molecules form a centrosymmetric or pseudo-centrosymmetric dimer via N–H···O=C hydrogen bonds. |

| Amide Chain | N-H and C=O of amide | Molecules are linked head-to-tail to form a one-dimensional chain. |

| Amide-Nitro Interaction | N-H of amide and O of nitro | The amide proton forms a hydrogen bond with an oxygen atom of the nitro group. |

| C-H···O Interactions | Aromatic/methyl C-H and O atoms | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms (from carbonyl, nitro, or methoxy groups) as acceptors. |

| π-π Stacking | Aromatic rings | Face-to-face or offset stacking of the phenyl rings, contributing to crystal stability. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. strath.ac.uknih.goviucr.orgmdpi.comnih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained. The dnorm surface highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

For a molecule like "this compound," the Hirshfeld surface would be expected to show prominent red spots corresponding to the N–H···O hydrogen bonds involving the amide and nitro groups. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar molecules, the most significant contributions to the crystal packing are often from H···O/O···H, H···H, and C···H/H···C contacts. iucr.org For example, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, H···O/O···H contacts account for 30.5% of the total Hirshfeld surface, while H···C/C···H and H···H contacts contribute 28.2% and 29.0%, respectively. iucr.org The shape index plot is particularly useful for identifying π-π stacking interactions, which would appear as characteristic red and blue triangular patterns.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (based on analogous compounds)

| Contact Type | Expected Percentage Contribution | Significance |

| H···O/O···H | ~30% | Represents hydrogen bonding interactions (N-H···O and C-H···O). |

| H···H | ~30% | Indicates van der Waals forces and hydrophobic interactions. |

| C···H/H···C | ~25% | Relates to C-H···π interactions and general van der Waals contacts. |

| C···C | ~5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H/H···N | <5% | Minor contributions from weaker interactions. |

| O···O | <5% | Minor contributions from close oxygen-oxygen contacts. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamicsnih.govniscpr.res.inmdpi.comnanalysis.comtue.nl

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its structure, conformation, and dynamic behavior in solution. For "this compound," a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques is essential for a complete characterization.

A full assignment of the ¹H and ¹³C NMR spectra of "this compound" would be achieved through a series of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would be used to trace the connectivity of the protons on the two substituted phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is invaluable for establishing the connectivity between different fragments of the molecule, for example, confirming the link between the carbonyl carbon and the protons on the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, HMQC, and HMBC, NOESY reveals through-space proximity between protons. researchgate.netrsc.org This is particularly useful for determining the preferred conformation of the molecule in solution. For "this compound," NOESY could be used to probe the relative orientation of the two phenyl rings with respect to the amide bond.

The amide bond in "this compound" is known to exhibit restricted rotation due to the partial double bond character arising from resonance. nanalysis.com This can lead to the observation of distinct NMR signals for atoms that would be equivalent under free rotation. Variable temperature (VT) NMR is a powerful technique to study such dynamic processes. nih.govniscpr.res.inmdpi.comtue.nl

By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. niscpr.res.in For many amides, this barrier is in the range of 15-20 kcal/mol. nih.gov In addition to the amide bond rotation, VT NMR could also be used to study the rotation around the N-aryl and C-aryl single bonds, which may also be hindered due to steric interactions with the substituents.

Table 3: Hypothetical ¹H NMR Data for this compound and the Utility of 2D NMR

| Proton | Expected Chemical Shift (ppm) | Multiplicity | COSY Correlations | HMQC/HSQC Correlation (Carbon) | NOESY Correlations (Proximity) |

| Amide N-H | 8.5-9.5 | s | - | - | Protons on both phenyl rings |

| Aromatic H (nitro-substituted ring) | 7.0-8.0 | s, d | With other aromatic protons on the same ring | Corresponding aromatic carbons | Methoxy protons, adjacent aromatic protons |

| Aromatic H (methoxy-substituted ring) | 6.5-7.5 | t, d, s | With other aromatic protons on the same ring | Corresponding aromatic carbons | Methoxy protons, adjacent aromatic protons |

| Methoxy H (OCH₃) | 3.8-4.0 | s | - | Corresponding methoxy carbons | Aromatic protons on the same ring |

Mass Spectrometry Techniques for Mechanistic Elucidation of Reactions and Derivatizationresearchgate.netnih.govnih.govwvu.edursc.orgmdpi.comresearchgate.netnih.govresearchgate.netrsc.orgmdpi.comnih.govnih.gov

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns. wvu.edumdpi.comnih.gov Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are also instrumental in studying reaction mechanisms and in the analysis of derivatized forms of the compound. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

The fragmentation of N-phenylbenzamides in the mass spectrometer can be complex, often involving rearrangements. nih.gov For the target molecule, common fragmentation pathways would likely include cleavage of the amide bond, loss of the nitro group (as NO or NO₂), and cleavage of the methoxy groups. nih.gov High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the parent ion and its fragments, aiding in the elucidation of the fragmentation pathways. wvu.edumdpi.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and further fragmented, are crucial for detailed structural analysis and for mechanistic studies of gas-phase reactions. nih.govrsc.orgresearchgate.netrsc.org

For mechanistic studies of reactions involving "this compound," ESI-MS can be used to monitor the reaction progress and to detect and identify reaction intermediates and products in real-time. rsc.org

Due to the presence of the nitro group, "this compound" may have poor ionization efficiency in some mass spectrometry techniques. researchgate.net Chemical derivatization can be employed to improve its analytical properties. researchgate.netmdpi.comnih.gov A common strategy for nitroaromatic compounds is the reduction of the nitro group to an amine. researchgate.net The resulting amino group is more readily ionizable, leading to enhanced sensitivity in LC-MS analysis. researchgate.net This approach is particularly useful for trace analysis. researchgate.net

Table 4: Potential Mass Spectral Fragments of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M-NO₂]⁺ | Loss of nitro group | Cleavage of the C-NO₂ bond |

| [M-OCH₃]⁺ | Loss of a methoxy group | Cleavage of an O-CH₃ bond |

| [C₈H₈NO₄]⁺ | 4,5-dimethoxy-2-nitrobenzoyl cation | Cleavage of the amide C-N bond |

| [C₇H₈NO]⁺ | 3-methoxyphenylaminyl cation | Cleavage of the amide C-N bond |

| [C₇H₅O₂]⁺ | Benzoyl cation from the nitro-substituted ring | Further fragmentation involving loss of substituents |

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of synthesized organic molecules, offering highly accurate mass measurements that allow for the determination of elemental composition. In the synthesis of this compound, HRMS would be employed to verify the identity of the final product and any key reaction intermediates.

The exceptional mass accuracy of HRMS, typically within 5 ppm, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For the target compound, the expected exact mass can be calculated and compared against the experimentally determined value.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | C₁₆H₁₆N₂O₆ |

|---|---|

| Monoisotopic Mass | 332.1008 Da |

| Expected Ion Adducts | Calculated m/z |

| [M+H]⁺ | 333.1081 |

| [M+Na]⁺ | 355.0899 |

This table presents theoretical data, as specific experimental results for this compound are not widely published.

By monitoring a reaction over time, HRMS can also identify and confirm the structures of transient intermediates, providing crucial insights into the reaction mechanism. The high sensitivity of this technique allows for the detection of even trace amounts of byproducts, aiding in the optimization of reaction conditions to improve yield and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. This process provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pathways can be predicted based on the functional groups present. The amide bond is a common site of cleavage, as are the ether linkages of the methoxy groups. Analysis of these fragmentation patterns allows for the confirmation of the specific arrangement of the dimethoxy, nitrophenyl, and methoxyphenyl moieties. Studies on similar compounds containing alkoxy-phenyl groups have shown characteristic losses of methyl radicals (•CH₃) from methoxy groups and cleavage of the amide bond. nih.gov

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 333.1081 | 316.0815 | NH₃ | Loss of ammonia |

| 333.1081 | 302.0688 | NO | Loss of nitric oxide |

| 333.1081 | 195.0504 | C₇H₇NO₂ | Cleavage of the amide bond (nitrobenzoyl moiety) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the nitro group, C-O stretching of the methoxy groups, and various vibrations of the aromatic rings.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. For instance, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are often more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amide | N-H stretch | 3400-3200 | Weak |

| Amide | C=O stretch (Amide I) | 1680-1630 | Moderate |

| Amide | N-H bend (Amide II) | 1570-1515 | Weak |

| Nitro | Asymmetric NO₂ stretch | 1560-1520 | Moderate |

| Nitro | Symmetric NO₂ stretch | 1360-1320 | Strong |

| Aromatic | C=C stretch | 1600-1450 | Strong |

This table contains predicted wavenumber ranges based on established spectroscopic correlations.

Academic interpretation of these spectra can also reveal conformational details. For example, hydrogen bonding involving the amide N-H can lead to broadening and shifting of its stretching frequency. The relative positions and intensities of bands can also be influenced by the dihedral angles between the aromatic rings.

UV-Visible Spectroscopy and Photophysical Investigations of Chromophoric Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The chromophores in this compound are the nitro-substituted benzene (B151609) ring and the methoxy-substituted benzene ring, connected by the amide linkage.

The presence of the nitro group, a strong electron-withdrawing group, and the methoxy groups, which are electron-donating, leads to significant intramolecular charge-transfer (ICT) character in the electronic transitions. This typically results in absorption bands at longer wavelengths (a red shift) compared to the individual, unsubstituted chromophores. The electronic properties of molecules containing the o-nitrobenzyl moiety have been a subject of photophysical studies. nih.gov

Table 4: Anticipated UV-Visible Absorption Data in a Protic Solvent

| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (aromatic) | ~250-280 | High |

| Intramolecular Charge Transfer (ICT) | ~320-360 | Moderate |

This table provides an estimation of the expected UV-Visible absorption properties.

Photophysical investigations would involve studying the fate of the molecule after light absorption, including processes like fluorescence, phosphorescence, and photochemical reactions. The nitroaromatic group is known to be photoreactive, and UV irradiation could potentially lead to interesting photochemical transformations. The efficiency of these processes would be influenced by the solvent environment and the electronic interplay between the different parts of the molecule.

Q & A

Basic: What are the standard synthetic protocols for 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core followed by nitro-group introduction and methoxy substitutions. Key steps include:

Amide Coupling : React 4,5-dimethoxy-2-nitrobenzoic acid with 3-methoxyaniline using coupling agents like DCC/HOBt under anhydrous conditions at -50°C to form the benzamide backbone .

Nitro Group Installation : Nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Characterization : NMR (¹H/¹³C), MS (ESI-TOF), and HPLC for structural confirmation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), nitro (δ 8.1–8.3 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Use C18 columns (MeCN/H₂O mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% theoretical values .

Advanced: How do structural modifications in the benzamide core influence bioactivity?

Methodological Answer:

| Modification | Impact on Bioactivity | Evidence Source |

|---|---|---|

| Nitro Group Position | Para-nitro enhances electrophilicity, improving enzyme inhibition . | |

| Methoxy Substitution | 3,4,5-Trimethoxy analogs show higher solubility and CNS penetration . | |

| Aromatic Ring Halogenation | Chloro/fluoro substituents increase binding affinity to hydrophobic enzyme pockets . |

Rational design should prioritize nitro positioning and methoxy symmetry to balance reactivity and pharmacokinetics .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitro group assignments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian09/B3LYP) .

- Alternative Ionization (MALDI-TOF) : Resolve ambiguities in ESI-MS caused by adduct formation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Temperature | 0–5°C (nitration step) | Reduces byproducts by 30% . | |

| Solvent | Anhydrous DMF for amide coupling | Increases coupling efficiency to 85% . | |

| Catalyst | DMAP (5 mol%) in acylation | Accelerates reaction 2-fold . |

Advanced: What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 or kinase targets using crystal structures (PDB: 4DQI) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What key functional groups dictate the compound’s reactivity?

Methodological Answer:

- Nitro Group (NO₂) : Strong electron-withdrawing effect, directs electrophilic substitution .

- Methoxy Groups (OCH₃) : Electron-donating, enhance solubility and π-stacking in biological targets .

- Benzamide Core : Provides rigidity for enzyme active-site binding .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Systematic Substitution : Synthesize analogs with varied substituents (e.g., -Cl, -CF₃, -OCH₃) at positions 2, 4, and 5 .

Biological Assay Panels : Test against kinase inhibition (IC₅₀), bacterial growth (MIC), or cytotoxicity (MTT assay) .

QSAR Modeling : Correlate logP, polar surface area, and IC₅₀ using partial least squares regression .

Basic: What solvents and catalysts are effective in amidation steps?

Methodological Answer:

- Solvents : Anhydrous DCM or DMF to stabilize reactive intermediates .

- Catalysts : DCC/HOBt or EDCI/HOAt for carbodiimide-mediated coupling .

- Base : Triethylamine (2 equiv.) to neutralize HCl byproducts .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO/PBS (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.